molecular formula C11H10N4O2S B6021753 N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No. B6021753
M. Wt: 262.29 g/mol
InChI Key: CHPPFONAHPWQLA-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, also known as HBMTH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HBMTH is a heterocyclic compound that contains a thiadiazole ring, a hydrazide group, and a phenolic group. It has been synthesized using various methods and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and also to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are common factors in various diseases such as cancer and diabetes. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide in lab experiments include its low toxicity, easy synthesis, and potential applications in various research areas. However, its limitations include its low solubility in water and its instability under certain conditions, which can affect its activity.

Future Directions

There are several future directions for research on N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide. One direction is to study its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Additionally, the development of more stable and water-soluble derivatives of this compound could lead to improved activity and potential clinical applications.

Synthesis Methods

N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide can be synthesized using various methods, including the reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 4-hydroxybenzaldehyde in the presence of acetic acid. The synthesized this compound can be purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has shown potential applications in various scientific research areas such as medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anticancer, antidiabetic, antitubercular, and antimicrobial activities. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was shown to have antidiabetic activity by reducing blood glucose levels in diabetic rats.

properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-10(18-15-13-7)11(17)14-12-6-8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H,14,17)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPPFONAHPWQLA-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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